4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid
Description
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid is a sulfonamide-functionalized benzoic acid derivative characterized by a 4-methylpiperidinyl group attached via a sulfonyl linker to the benzoic acid scaffold. The sulfonyl group enhances electrophilicity and hydrogen-bonding capacity, while the 4-methylpiperidinyl moiety contributes to steric bulk and lipophilicity. Such compounds are often explored for pharmaceutical applications due to sulfones' broad biological activity profiles .
Properties
IUPAC Name |
4-(4-methylpiperidin-1-yl)sulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-10-6-8-14(9-7-10)19(17,18)12-4-2-11(3-5-12)13(15)16/h2-5,10H,6-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHMXSDZBUXIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonation of Benzoic Acid
Sulfonation typically employs chlorosulfonic acid to generate the sulfonyl chloride derivative. For 4-sulfobenzoic acid chloride:
Reaction conditions:
Nucleophilic Substitution with 4-Methylpiperidine
The sulfonyl chloride intermediate reacts with 4-methylpiperidine in a nucleophilic substitution:
Critical parameters:
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Base: Sodium hydroxide or potassium carbonate to neutralize HCl and drive the reaction.
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Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF) for solubility.
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Temperature: Room temperature to 60°C, depending on reaction kinetics.
Optimization and Challenges
Yield Enhancement Strategies
Purification Techniques
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Acid-base extraction: Utilize the carboxylic acid’s solubility in basic aqueous solutions (e.g., NaHCO₃) to separate from non-polar impurities.
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Crystallization: Ethanol-water mixtures yield high-purity crystals.
Comparative Analysis of Methodologies
| Parameter | Sulfonation | Substitution | Purification |
|---|---|---|---|
| Reagents | ClSO₃H | 4-Methylpiperidine | Ethanol/Water |
| Solvent | Dichloromethane | THF | — |
| Temperature | 0–5°C | 25–60°C | 0–4°C |
| Key Challenge | Exotherm management | Amine nucleophilicity | Polymorphism control |
Industrial-Scale Considerations
Patent CN103382191A highlights membrane separation for analogous compounds, suggesting nanofiltration could isolate the product while recycling unreacted reagents. This aligns with green chemistry principles by minimizing waste.
Chemical Reactions Analysis
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the piperidine ring can interact with receptor sites, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The following table compares 4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid with structurally related sulfonyl benzoic acid derivatives:
Key Observations:
Substituent Position and Bioactivity: The position of the sulfonyl group significantly impacts biological activity.
Piperidinyl vs. Piperazinyl Moieties :
- Compared to 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride (CAS 106261-49-8) , which contains a piperazine ring, the 4-methylpiperidinyl group in the target compound reduces basicity and alters pharmacokinetic properties due to the absence of a secondary amine.
Synthetic Approaches :
- Sulfonyl-linked benzoic acids are commonly synthesized via sulfonylation of benzoic acid precursors using sulfonyl chlorides. For example, 4-[(4-bromophenyl)sulfonyl]benzoic acid () was prepared via refluxing with thionyl chloride, a method applicable to the target compound .
Biological Relevance: Sulfones are known for anti-inflammatory, antimicrobial, and anticancer activities .
Biological Activity
4-[(4-Methylpiperidin-1-yl)sulfonyl]benzoic acid, a compound with significant pharmacological potential, has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a benzoic acid moiety substituted with a sulfonyl group attached to a 4-methylpiperidine ring. Its molecular formula is C12H17N2O3S, and it has a molecular weight of approximately 273.35 g/mol.
Research indicates that this compound exhibits activity through various mechanisms:
- TRPV2 Modulation : The compound has been identified as a selective agonist of the TRPV2 ion channel, which plays a crucial role in vascular relaxation. Studies show that it produces significant vasodilatory effects, particularly in female models, indicating potential for treating hypertension and related cardiovascular conditions .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound display antibacterial properties against various strains, including Salmonella typhi and Staphylococcus aureus. These findings highlight its potential as an antimicrobial agent .
- Enzyme Inhibition : The sulfonyl group is associated with enzyme inhibition activities, particularly against acetylcholinesterase (AChE) and urease. This suggests potential applications in neurodegenerative diseases and urolithiasis management .
In Vitro Studies
A study conducted using Pichia pastoris demonstrated that this compound had a lower EC50 compared to probenecid, indicating higher efficacy in activating TRPV2 channels .
In Vivo Studies
In vivo experiments revealed that the compound induces greater vascular relaxation in female mice compared to male counterparts, suggesting a sex-biased pharmacological effect . This could have implications for personalized medicine approaches in treating cardiovascular diseases.
Data Table: Biological Activities
Case Studies
- Vasodilatory Effects : A study involving the administration of the compound to hypertensive models showed significant reductions in blood pressure and improved vascular function. The results suggest its potential as a therapeutic agent for hypertension management.
- Antimicrobial Efficacy : A series of synthesized derivatives were tested against multiple bacterial strains, showcasing varying degrees of effectiveness. Compounds with the sulfonyl group demonstrated enhanced antibacterial properties, warranting further investigation into their clinical applicability.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
